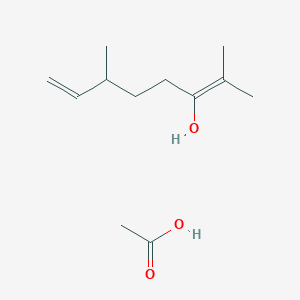
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal is an organic compound with a unique structure that includes a cyclopentene ring substituted with two methyl groups and an enal (alkenal) functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal typically involves the reaction of 4,4-dimethylcyclopent-1-en-1-yl derivatives with appropriate aldehydes under controlled conditions. One common method involves the use of crotonic acid isopropyl ester as a starting material, which undergoes cyclization and subsequent functional group transformations to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The enal group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the enal group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the enal group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against certain cell lines.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal involves its interaction with cellular components, leading to various biochemical effects. The compound’s α,β-unsaturated carbonyl group is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially disrupting their function and leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one, 2,3-dimethyl-: Similar structure but lacks the enal group.
1-(5,5-Dimethyl-1-cyclopenten-1-yl)-2-propen-1-ol: Similar cyclopentene ring but with an alcohol group instead of an enal.
Uniqueness
3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal is unique due to its combination of a cyclopentene ring with two methyl groups and an enal functional group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61013-63-6 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
3-(4,4-dimethylcyclopenten-1-yl)prop-2-enal |
InChI |
InChI=1S/C10H14O/c1-10(2)6-5-9(8-10)4-3-7-11/h3-5,7H,6,8H2,1-2H3 |
InChI-Schlüssel |
RZXOZSCFJXPNOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=C(C1)C=CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)


![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)
![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)


![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)

![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)

